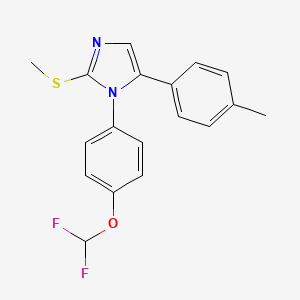
1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole is a useful research compound. Its molecular formula is C18H16F2N2OS and its molecular weight is 346.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole is a member of the imidazole family, which is known for its diverse biological activities. Imidazole derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C_{16}H_{16}F_2N_2OS
- IUPAC Name : this compound
Biological Activity Overview
Imidazole derivatives exhibit a wide range of biological activities due to their ability to interact with various biological targets. The following sections summarize the key areas of activity for the compound .
Antimicrobial Activity
Recent studies have demonstrated that imidazole derivatives possess significant antimicrobial properties. For instance, a series of imidazole compounds were evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited substantial zones of inhibition, indicating their potential as antimicrobial agents.
| Compound | Zone of Inhibition (mm) |
|---|---|
| 1 | 20 |
| 2 | 22 |
| 3 | 25 |
| Streptomycin | 33 |
Anticancer Activity
Imidazole derivatives have also been investigated for their anticancer properties. A study focused on the cytotoxic effects of various imidazole compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). The findings indicated that certain compounds exhibited significant cytotoxicity and could enhance the efficacy of conventional chemotherapeutic agents like doxorubicin.
- Key Findings :
- Compounds with halogen substitutions (e.g., bromine, chlorine) showed enhanced activity.
- Synergistic effects were observed when combined with doxorubicin, particularly in the MDA-MB-231 cell line.
Anti-inflammatory Activity
The anti-inflammatory properties of imidazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes. In vitro studies have shown that these compounds can reduce inflammation markers in various cell lines, suggesting their potential use in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of imidazole derivatives. Modifications in the chemical structure can significantly influence their pharmacological properties. For example:
- Difluoromethoxy Group : Enhances lipophilicity and may improve cellular uptake.
- Methylthio Group : Contributes to increased antibacterial activity by altering binding affinity to bacterial targets.
Case Studies
-
Antitubercular Activity :
A study screened a library of imidazo-pyrazole derivatives for antitubercular activity. The results indicated that some compounds could inhibit Mycobacterium tuberculosis growth by over 90%, highlighting their potential as new therapeutic agents against tuberculosis. -
Antimalarial Activity :
Research on chloroquine-pyrazole analogues demonstrated significant in vitro activity against Plasmodium falciparum, suggesting that modifications to the imidazole structure could yield effective antimalarial drugs.
Properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-2-methylsulfanylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2OS/c1-12-3-5-13(6-4-12)16-11-21-18(24-2)22(16)14-7-9-15(10-8-14)23-17(19)20/h3-11,17H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSCSNCZPOKUTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














